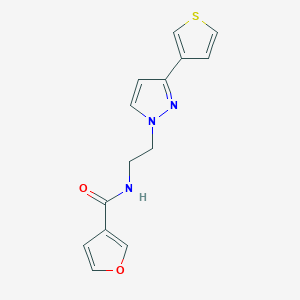

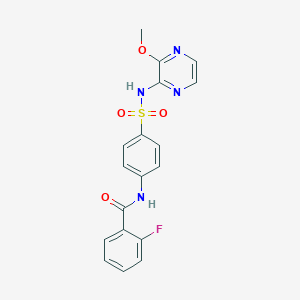

N-(2-(3-(噻吩-3-基)-1H-吡唑-1-基)乙基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a novel molecule that appears to be related to a class of compounds that have been synthesized for the purpose of inhibiting carbonic anhydrase isoenzymes and evaluating their anticancer effects. These compounds, including pyrazole-3-carboxamides, have shown moderate cytotoxicity towards various cancer cell lines and have been suggested to require further molecular modification to increase their potency as anticancer drug candidates .

Synthesis Analysis

The synthesis of related compounds has been reported, where novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were synthesized and examined for their inhibitory effects on carbonic anhydrase isoenzymes . Another study reports the synthesis of a novel class of compounds, including furan-fused heterocycles, which were obtained starting from corresponding acid derivatives and involved intramolecular cyclization in the presence of thionyl chloride . These methods could potentially be adapted for the synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide.

Molecular Structure Analysis

The molecular structure of a related pyrazole derivative was characterized by various spectroscopic methods and confirmed by single crystal X-ray diffraction studies . The compound exhibited a twisted conformation between the pyrazole and thiophene rings, which could be relevant to the conformational analysis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. The study also included Hirshfeld surface analysis to understand intermolecular interactions, which could be significant in the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

While specific chemical reactions of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide are not detailed in the provided papers, the synthesis and reactivity of structurally related compounds suggest that it may undergo similar reactions. For instance, the intramolecular cyclization and the formation of fused ring systems as reported in the synthesis of furan-fused heterocycles could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related pyrazole derivative were thoroughly investigated, including thermal stability, which was found to be up to 190°C . The compound's molecular geometries and electronic structures were optimized and calculated with ab-initio methods, and the solvent effects on structural parameters were studied . These analyses could provide a foundation for understanding the physical and chemical properties of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, although direct studies on this compound would be necessary for precise characterization.

科学研究应用

抗菌和抗真菌活性

- 一项研究合成了杂芳基吡唑衍生物,并评估了它们对一系列细菌和真菌的生物活性。发现抗菌活性取决于席夫碱部分的类型,表明设计具有靶向抗菌特性的化合物的潜力 (Hamed 等,2020).

- 对吡啶、硫酰胺和噻唑衍生物的进一步研究表明,一些化合物对包括乳腺癌 MCF-7 在内的各种癌细胞系表现出高细胞毒性,展示了抗肿瘤应用的潜力 (Yasser H. Zaki 等,2018).

在化学合成中的作用

- 已探索诸如 N-(1-萘基)呋喃-2-甲酰胺的化合物的合成和反应性,导致了新型杂环化合物的开发,如 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑。此类研究证明了该化合物在合成有机化学中的多功能性 (Aleksandrov 等,2017).

药理学意义

- 对芳香杂环甲酰胺杀菌剂的构效关系的研究强调了位置异构体在决定杀菌活性中的重要性。具有与所讨论化合物类似的杂环结构的化合物已显示出对各种真菌病原体的效果,突出了其在农业应用中的潜力 (Banba 等,2013).

潜在的抗肿瘤活性

- 呋喃和噻吩类 tiazofurin 类似物(包括呋喃呋喃和噻吩呋喃)的合成及其对几种癌细胞系的抗肿瘤活性表明,此类化合物可以是肌苷单磷酸脱氢酶(癌细胞增殖的关键酶)的有效抑制剂。这暗示了开发新型抗癌疗法的潜在途径 (Franchetti 等,1995).

属性

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(11-2-7-19-9-11)15-4-6-17-5-1-13(16-17)12-3-8-20-10-12/h1-3,5,7-10H,4,6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKSJUYOJUSVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CCNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

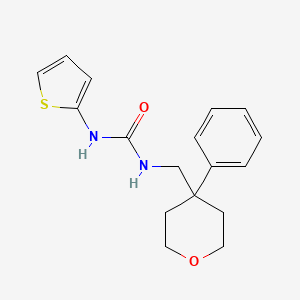

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)